molecular formula C10H12O3 B8805824 3'-Hydroxy-4'-methoxypropiophenone CAS No. 829-76-5

3'-Hydroxy-4'-methoxypropiophenone

Cat. No.: B8805824
CAS No.: 829-76-5
M. Wt: 180.20 g/mol
InChI Key: JMMMUJOPZNLRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Hydroxy-4'-methoxypropiophenone is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research has indicated that 3'-Hydroxy-4'-methoxypropiophenone exhibits significant anticancer properties. A study demonstrated its effectiveness against hormone-independent breast cancer cell lines, such as MDA-MB-231, with IC50 values ranging from 0.14 to 0.36 μM, highlighting its potential as a therapeutic agent in cancer treatment .

1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In preclinical studies, it was shown to reduce inflammation markers in models of acute lung injury, suggesting its utility in treating inflammatory diseases .

1.3 Synthesis of Pharmaceutical Intermediates
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in diverse chemical reactions, making it a versatile building block in drug development .

Research has highlighted several key areas of biological activity for this compound:

  • Antimicrobial Activity : The compound has shown moderate antibacterial and antifungal properties, effective against various strains of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values indicating potential for therapeutic use .
  • Antioxidant Effects : Preliminary studies suggest that it possesses antioxidant properties, which may contribute to its overall therapeutic profile by combating oxidative stress .

Anticancer Efficacy Study

A study focused on the anticancer efficacy of this compound involved testing against several cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis, particularly in breast cancer cells .

Anti-inflammatory Mechanism Investigation

In another investigation, the compound was administered to models of acute inflammation. The results demonstrated a decrease in inflammatory cytokines and markers, suggesting its potential application in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Summary Table of Research Findings

Application Area Findings References
Anticancer ActivityEffective against MDA-MB-231 with IC50 values of 0.14 - 0.36 μM
Anti-inflammatory PropertiesReduced inflammation markers in acute lung injury models
Synthesis of IntermediatesVersatile building block for pharmaceutical synthesis
Antimicrobial ActivityModerate activity against Gram-positive and Gram-negative bacteria
Antioxidant EffectsExhibits antioxidant properties contributing to therapeutic profile

Properties

CAS No.

829-76-5

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(3-hydroxy-4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H12O3/c1-3-8(11)7-4-5-10(13-2)9(12)6-7/h4-6,12H,3H2,1-2H3

InChI Key

JMMMUJOPZNLRTB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentration of fraction B (Rf 0.6 in 1:1 v/v ethyl acetate/hexane) afforded the starting ether 10 (207 mg, 50% recovery) as a white solid that was identical, as judged by 1H NMR spectroscopic analysis, with authentic material.
Name
ether
Quantity
207 mg
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.